molecular formula C24H27N5O3S B2420189 N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-33-0

N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2420189
CAS No.: 1116007-33-0
M. Wt: 465.57
InChI Key: HHQUDUNUQCZRCC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a phenyl ring substituted with diethoxy groups, a piperidine ring, and an oxadiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution on the phenyl ring: The diethoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the piperidine ring: This can be synthesized through a series of cyclization reactions starting from suitable amine precursors.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with the substituted phenyl and piperidine rings under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
  • N-(2,5-diethoxyphenyl)-3-{3-[4-(4-ethylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
  • N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-thiadiazol-5-yl}propanamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide lies in its specific substitution pattern and the presence of the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-19-9-7-18(8-10-19)27-22(30)17-33-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-4-6-21(20)32-2/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQUDUNUQCZRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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